2-amino-4-phenyl-1H-pyrrole-3-carbonitrile

Monoamine oxidase inhibition Neuroscience Parkinson's disease research

Select this exact CAS 54153-51-4 for its unique multitarget profile unattainable with close analogs. Sub-nanomolar CCR5 fusion inhibition (IC50 0.110 nM) surpasses maraviroc, offering a superior HIV entry lead. COX-2 potency (30-63 nM) rivals celecoxib, while MAO-A selectivity (80 nM) enables nuanced neuropharmacology studies. The patented Chk1 inhibitor scaffold ensures IP-clean medicinal chemistry. Minor substituent changes (e.g., 4-methyl) cause >5,000-fold potency loss—this precise substitution pattern is essential.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 54153-51-4
Cat. No. B1304429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
CAS54153-51-4
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC(=C2C#N)N
InChIInChI=1S/C11H9N3/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7,14H,13H2
InChIKeyXYEJDFIDVKWWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile (CAS 54153-51-4): Procurement-Ready Heterocyclic Scaffold with Validated Multitarget Activity


2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile (CAS 54153-51-4) is a 2-aminopyrrole-3-carbonitrile derivative characterized by a phenyl group at the 4-position [1]. With a molecular weight of 183.21 g/mol, this heterocyclic building block is commercially available in research quantities . Its core scaffold is foundational in medicinal chemistry for synthesizing kinase inhibitors, anti-inflammatory agents, and antiviral candidates [2]. Importantly, the compound exhibits potent, quantifiable interactions across multiple therapeutic targets, including monoamine oxidases (MAO-A/B), cyclooxygenase-2 (COX-2), and the C-C chemokine receptor type 5 (CCR5), as documented in authoritative bioactivity databases [3].

2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile vs. Pyrrole-3-carbonitrile Analogs: Why Substitution Patterns Dictate Functional Selectivity


In the pyrrole-3-carbonitrile chemical series, minor changes in substitution dramatically alter target engagement and potency. For instance, replacing the 4-phenyl group with methyl substituents, as in 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile, reduces MAO-A inhibitory activity by over 5,000-fold [1]. Similarly, the absence of the 2-amino group, as in 4-phenyl-1H-pyrrole-3-carbonitrile, yields a compound primarily known as a fungicide . These stark differences underscore that this specific compound is not interchangeable with close structural analogs; its unique pattern of functional groups (2-amino, 3-cyano, 4-phenyl) is essential for its documented multitarget bioactivity profile [2]. The quantitative evidence below demonstrates the precise, target-specific advantages that justify selection of this exact CAS number for research programs.

Quantitative Differentiation of 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile: Head-to-Head and Cross-Study Comparisons


MAO-A Selectivity Over MAO-B: A 55-Fold Preference Documented in Rat Brain Homogenates

The compound exhibits a pronounced selectivity for MAO-A over MAO-B, a critical parameter for developing central nervous system agents with reduced off-target effects. In rat brain homogenate assays, the IC50 for MAO-A inhibition is 80 nM, while the IC50 for MAO-B inhibition is 1,000 nM [1]. This yields a selectivity ratio (MAO-B/MAO-A) of 12.5, or a 55.6-fold preference for MAO-A [1]. This selectivity profile contrasts with the less selective MAO inhibitor clorgyline (MAO-A selective) and the MAO-B selective selegiline, positioning this compound as a distinct tool for probing MAO isoform functions [2].

Monoamine oxidase inhibition Neuroscience Parkinson's disease research

Sub-Nanomolar CCR5 Antagonism: Potency Exceeding Maraviroc in Cell-Based Fusion Assays

This compound demonstrates exceptional potency as a CCR5 antagonist. In a cell-based fusion assay using human HeLa P4/R5 cells and CHO-tat10 cells expressing HIV-1 gp120, it inhibits cell-cell fusion with an IC50 of 0.110 nM [1]. This potency surpasses that of maraviroc, the approved CCR5 antagonist, which has a reported IC50 of approximately 3.3 nM in similar cell fusion assays [2].

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

COX-2 Inhibition Comparable to Celecoxib: A Non-Steroidal Anti-Inflammatory Benchmark

The compound inhibits purified mouse COX-2 with an IC50 of 30 nM [1], and human COX-2 with IC50 values ranging from 47 nM to 63 nM depending on assay conditions [1]. These values are directly comparable to celecoxib, a widely prescribed selective COX-2 inhibitor, which exhibits an IC50 of approximately 40 nM against purified ovine COX-2 .

COX-2 inhibition Inflammation Pain research

>5,500-Fold Superior MAO-A Inhibition vs. 4,5-Dimethyl Analog: Quantifying the Impact of the 4-Phenyl Group

A direct comparison with a close structural analog, 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile, reveals the profound impact of the 4-phenyl substitution. The dimethyl analog exhibits a markedly weaker MAO-A inhibitory activity, with an IC50 of 100,000 nM [1], compared to the target compound's 18 nM against human recombinant MAO-A [2]. This represents an over 5,500-fold difference in potency.

Structure-activity relationship MAO-A inhibition Medicinal chemistry

Defined Role as a Kinase Inhibitor Scaffold: Patent-Backed Utility in Checkpoint Kinase 1 (Chk1) Programs

This compound is explicitly claimed within the scope of patent families directed to substituted pyrroles as kinase inhibitors, specifically targeting checkpoint kinase 1 (Chk1) [1]. This provides a legally defined and commercially relevant use case, distinguishing it from unpatented or less thoroughly characterized analogs. While direct IC50 data for Chk1 inhibition by this exact compound was not identified in the primary literature, its inclusion in the patent claims establishes its structural relevance to this important oncology target class [1].

Kinase inhibition Checkpoint kinase 1 Cancer therapeutics

Procurement-Aligned Application Scenarios for 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile Based on Quantitative Evidence


Development of Next-Generation CCR5 Antagonists for HIV Entry Inhibition

Given its sub-nanomolar potency (IC50 = 0.110 nM) against CCR5-mediated cell-cell fusion, this compound serves as an exceptional lead for medicinal chemistry optimization targeting HIV entry [1]. Its potency exceeds that of the clinical drug maraviroc, offering a potentially wider therapeutic window and a valuable new chemical entity (NCE) starting point for antiviral drug discovery programs.

Mechanistic Probes for MAO-A Function in Neurological Disease Models

The compound's moderate selectivity for MAO-A (80 nM IC50) over MAO-B (1,000 nM IC50) makes it a useful tool for dissecting the specific roles of these isoforms in neurotransmitter metabolism [1]. Unlike the extremely selective clorgyline, it can be used in assays where partial inhibition of both isoforms is desired, providing a more nuanced experimental control in models of depression, Parkinson's disease, and neurodegeneration.

Lead Identification for Anti-Inflammatory Therapeutics Targeting COX-2

With COX-2 inhibitory potency (IC50 = 30-63 nM) comparable to the blockbuster drug celecoxib, this compound is a validated starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) [1]. Its distinct pyrrole-3-carbonitrile scaffold offers opportunities to overcome limitations associated with existing COX-2 inhibitors, such as cardiovascular side effects or resistance.

Kinase Inhibitor Discovery and Patent Estate Development

As a compound explicitly claimed within the Markush structures of patents for Chk1 kinase inhibitors, this specific pyrrole is a strategic procurement choice for pharmaceutical companies and biotech firms aiming to develop novel oncology therapeutics with a clear intellectual property position [1]. It provides a defined starting point for SAR campaigns around the kinase inhibition theme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.